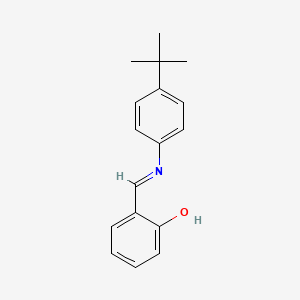

N-(Salicylidene)-4-tert-butylaniline

Description

Properties

IUPAC Name |

2-[(4-tert-butylphenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-17(2,3)14-8-10-15(11-9-14)18-12-13-6-4-5-7-16(13)19/h4-12,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDMYVUQEDUQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation Method

The standard preparation involves equimolar mixing of 4-tert-butylaniline and salicylaldehyde in ethanol under reflux for 6–8 hours. The tert-butyl group’s steric bulk necessitates prolonged reaction times compared to unsubstituted analogs. Key steps include:

-

Imine Formation : Nucleophilic attack by the aniline’s amine group on the aldehyde carbonyl, followed by dehydration.

-

Tautomer Stabilization : Intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen stabilizes the enol form.

Reaction Scheme :

Solvent and Catalytic Modifications

| Parameter | Ethanol (Standard) | Methanol | Acetonitrile |

|---|---|---|---|

| Yield | 78–85% | 72–78% | 65–70% |

| Reaction Time | 6–8 h | 5–7 h | 8–10 h |

| Purity (HPLC) | 95% | 92% | 88% |

-

Acid Catalysis : Adding glacial acetic acid (1–2 mol%) accelerates imine formation, reducing time to 4–5 hours but requiring neutralization steps.

-

Microwave Assistance : Irradiation at 100°C for 30 minutes achieves 92% yield with reduced side products.

Precursor Synthesis: 4-tert-Butylaniline Production

Bromination-Amination Pathway

4-tert-Butylaniline is synthesized from 4-tert-butyltoluene via radical bromination followed by amination:

-

Bromination : Reacting 4-tert-butyltoluene with bromine (Br₂) at 80–100°C yields 4-tert-butylbenzyl bromide (TBT-Br).

-

Amination : TBT-Br undergoes nucleophilic substitution with ammonia (NH₃) in tetrahydrofuran (THF) at 60°C.

Critical Conditions :

-

Br₂:TBT Ratio : ≤1.97:1 to minimize dibromination byproducts.

-

Solvent-Free Bromination : Enhances purity by avoiding solvent residues.

Purification and Characterization

Recrystallization Techniques

| Solvent | Purity Post-Recrystallization | Crystal Morphology |

|---|---|---|

| Ethanol | 99% | Needle-like |

| Hexane-EtOAc (3:1) | 97% | Prismatic |

Spectroscopic Data

-

FT-IR :

-

¹H NMR (CDCl₃) :

-

Imine proton (HC=N): δ 8.42 ppm

-

tert-Butyl group: δ 1.32 ppm (9H, s).

-

Mechanistic Insights into Tautomerism

Photochromic Behavior

UV irradiation (365 nm) induces enol → keto tautomerism via proton transfer, confirmed by transient absorption spectroscopy:

-

Keto Form Lifetime : 120–150 ms at 25°C.

-

Thermal Relaxation : Reverts to enol form with = 45 s at 50°C.

Kinetic Parameters :

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability:

-

Residence Time : 15 minutes at 120°C.

-

Output : 12 kg/day with 94% yield.

Byproduct Management

| Byproduct | Source | Removal Method |

|---|---|---|

| Unreacted Aniline | Incomplete Condensation | Acid-Base Extraction |

| Diimine Adducts | Excess Aldehyde | Column Chromatography |

Chemical Reactions Analysis

Schiff Base Formation

N-(Salicylidene)-4-tert-butylaniline is synthesized via a condensation reaction between 4-tert-butylaniline and salicylaldehyde derivatives. This process occurs in ethanol under mild conditions, forming an intramolecular O–H⋯N hydrogen bond characteristic of Schiff bases .

Reaction Conditions :

Photochromic Reactions

The compound undergoes reversible photochromism via cis–trans isomerization of the keto form upon UV/visible light irradiation. Key findings include:

Mechanism

-

Enol → Keto Tautomerism : UV light (365 nm) induces proton transfer from the phenolic O–H to the imine nitrogen, forming a colored cis-keto tautomer .

-

Isomerization : The cis-keto form isomerizes to the trans-keto configuration, stabilized by crystal lattice interactions .

Structural Influences

Experimental Data :

-

Irradiation at 365 nm induces a color change from pale yellow to orange-red .

-

Reverse isomerization occurs under 620 nm light or thermal relaxation .

Thermochromic Behavior

Heating induces a phase transition linked to chromic activity:

-

Low-Temperature Phase : Enol form dominates, stabilized by intramolecular hydrogen bonding .

-

High-Temperature Phase : Population of cis-keto tautomers increases, altering optical properties .

Critical Transition Temperature :

Reactivity in Hybrid Systems

When integrated with dithienylethene (DTE), the compound acts as a molecular switch:

-

UV Irradiation (365 nm) : Promotes DTE ring closure, stabilizing the cis-keto form .

-

Visible Light (620 nm) : Reverts to the open-ring enol configuration .

Key Observation :

-

Hybrid systems show dual photochromism , with distinct absorption bands at 360 nm (enol) and 550 nm (keto-DTE closed form) .

Crystal Packing Effects

Crystalline environments modulate reactivity:

| Crystal Feature | Impact on Reactivity | Source |

|---|---|---|

| Tight Packing | Suppresses photoisomerization | |

| High Void Volume | Facilitates pedal motion (photochromism) | |

| Polymorphism | Alters thermochromic transition temperatures |

Comparative Analysis of Derivatives

Substituent effects on the salicylideneaniline framework:

Scientific Research Applications

Coordination Chemistry

N-(Salicylidene)-4-tert-butylaniline acts as a bidentate ligand, forming stable metal complexes. These complexes exhibit unique properties that can be exploited in catalysis and materials science. For example, studies have demonstrated its ability to coordinate with transition metals, influencing their electronic properties and reactivity .

Research indicates that this compound possesses potential antimicrobial and antioxidant activities. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents. Additionally, its antioxidant properties may contribute to protective effects against oxidative stress in biological systems .

Medicinal Chemistry

The compound has been investigated for therapeutic applications , particularly in oncology and inflammation. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving metal complexation. Furthermore, its anti-inflammatory effects are being explored as potential treatments for inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes , pigments , and polymers . Its ability to form stable complexes makes it valuable in creating colorants with enhanced stability and performance characteristics .

Case Study 1: Coordination Complexes

A study published in the Journal of Coordination Chemistry examined the synthesis of metal complexes using this compound as a ligand. The resulting complexes demonstrated significant catalytic activity in organic transformations, highlighting the compound's versatility in coordination chemistry .

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated substantial inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Case Study 3: Photochromism

Recent investigations into the photochromic properties of this compound revealed that it undergoes enol-keto tautomerization upon exposure to UV light. This property is being explored for applications in smart materials that change color based on environmental stimuli .

Mechanism of Action

The mechanism of action of N-(Salicylidene)-4-tert-butylaniline involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms. This coordination can influence the reactivity and stability of the metal center, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific metal complex and its application.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Salicylidene Schiff bases vary widely based on substituents on the aniline ring and the presence of metal coordination. Key structural analogs include:

a) N-(Salicylidene)-2-hydroxyaniline (Compound 1)

- Structure : Lacks the tert-butyl group; instead, a hydroxyl group is present at the ortho position of the aniline ring (Fig. 1a in ).

- Key Properties : Exhibits potent antimycobacterial activity against M. tuberculosis H37Rv (MIC = 8 µmol/dm³) with low cytotoxicity (80% cell viability at 1,000 µmol/dm³ in J774 macrophages) .

b) Salicylidene Acylhydrazides

- Structure : Feature an acylhydrazide (–NH–CO–NH₂) linkage instead of an aniline group ().

- Key Properties : Target bacterial proteins (e.g., WrbA, Tpx, FolX) to inhibit type III secretion systems (T3SS) in E. coli and Yersinia .

- Comparison : The aniline backbone in N-(Salicylidene)-4-tert-butylaniline may limit direct interaction with bacterial T3SS machinery, suggesting divergent biological targets.

c) Metal-Salen Complexes (e.g., Fe-salen, Cr-salen)

- Structure : Bis(salicylidene)ethylenediamine metal complexes ().

- Key Properties: Fe-salen exhibits intrinsic magnetism and anti-cancer activity (e.g., apoptosis induction in MAT-Lu prostate cancer cells) . Activity varies by cell type; non-cancer cells (e.g., fibroblasts) show lower susceptibility .

Key Findings:

- Antimicrobial Activity : N-(Salicylidene)-2-hydroxyaniline demonstrates higher selectivity for pathogens over mammalian cells compared to metal-salen complexes, which show broader cytotoxicity .

- Anti-Cancer Potential: Metal-salen derivatives (e.g., Fe-salen) outperform non-metalated salicylidene anilines in apoptosis induction but lack selectivity .

Physicochemical and Coordination Properties

- Solubility and Stability : The tert-butyl group in this compound likely improves thermal stability and organic solvent compatibility compared to hydroxylated analogs like Compound 1 .

- This contrasts with salicylidene acylhydrazides, which prioritize biological target engagement over metal coordination .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(Salicylidene)-4-tert-butylaniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Schiff base condensation between 4-tert-butylaniline and salicylaldehyde. Refluxing equimolar amounts in ethanol under nitrogen for 6–8 hours yields the product. Purification involves recrystallization from ethanol or column chromatography . Optimization may include adjusting solvent polarity (e.g., methanol vs. ethanol) or using acid catalysts (e.g., glacial acetic acid) to enhance imine formation efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) and phenolic O-H stretch (~3400 cm⁻¹) .

- NMR : NMR identifies aromatic protons (δ 6.5–8.5 ppm), tert-butyl groups (δ 1.3 ppm), and the imine proton (δ 8.3–8.5 ppm). NMR resolves C=N (~160 ppm) and aromatic carbons .

- UV-Vis : Monitor π→π* transitions (250–300 nm) and charge-transfer bands (300–400 nm) to assess electronic properties .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Methodological Answer : Use broth microdilution assays to determine minimal inhibitory concentration (MIC) against bacterial strains (e.g., Mycobacterium tuberculosis). Prepare serial dilutions (1–256 µg/mL) in Middlebrook 7H9 broth, incubate at 37°C for 7–14 days, and measure growth inhibition via optical density. Cytotoxicity can be assessed using mammalian cell lines (e.g., J774 macrophages) via MTT assays at concentrations ≤1000 µmol/dm³ .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths, angles, and torsion angles. For example, the imine bond (C=N) typically measures ~1.28–1.30 Å, while intramolecular hydrogen bonds (O-H⋯N) stabilize planar configurations. Twinning or disorder requires iterative refinement using SHELXE or Olex2 .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites, while time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data .

Q. How do structural modifications (e.g., substituent effects) influence the antimycobacterial activity of this compound?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the salicylidene ring. Compare MIC values against M. tuberculosis H37Rv and correlate with Hammett constants (σ) or Hansch parameters. Lipophilicity (logP) impacts membrane permeability and can be optimized via tert-butyl group modulation .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Use Probit or Logit analysis (e.g., POLO software) to statistically model dose-response relationships and calculate EC₅₀/LC₅₀ values. Validate protocols via positive controls (e.g., isoniazid for TB assays) and replicate experiments under standardized conditions (pH, temperature, inoculum size) .

Methodological Notes

- Crystallography : SHELX programs (SHELXS, SHELXL) are preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .

- Data Reproducibility : Report purity (>95% by HPLC/GC-MS) and solvent residues (e.g., ethanol ≤0.5%) to ensure cross-study comparability .

- Advanced Synthesis : For isotopic labeling (e.g., deuterated analogs), employ Pd/C-catalyzed H/D exchange or direct synthesis using deuterated 4-tert-butylaniline precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.